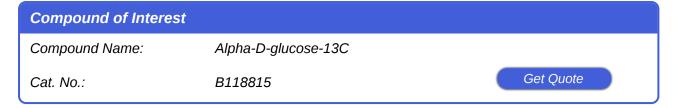


Application Notes and Protocols for In Vivo Alpha-D-Glucose-¹³C Infusion

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting in vivo Alpha-D-glucose-¹³C infusion studies. This stable isotope tracer methodology is a powerful tool for quantifying glucose kinetics and metabolic fluxes in preclinical and clinical research, offering critical insights into the mechanisms of action of new drugs and the pathophysiology of metabolic diseases.[1][2][3] The use of stable, non-radioactive isotopes like ¹³C-glucose allows for dynamic assessment of metabolic pathways in vivo.[1][3]

I. Introduction

Stable isotope tracer infusion studies are a cornerstone of metabolic research, enabling the investigation of glucose production, insulin sensitivity, and the fate of glucose carbons through various metabolic pathways.[2][4] By introducing ¹³C-labeled glucose into the circulation, researchers can track its uptake and conversion into downstream metabolites in various tissues.[5][6] This technique is invaluable for understanding how different physiological states or therapeutic interventions affect glucose metabolism.[4][7] The data generated from these studies, often analyzed by mass spectrometry or NMR spectroscopy, provides a dynamic view of metabolic fluxes, a significant advantage over static metabolite measurements.[7]

II. Quantitative Data Summary

The following table summarizes key quantitative parameters from various published protocols for in vivo Alpha-D-glucose-13C infusion in different species. These values can serve as a



starting point for designing new experiments.

Parameter	Mouse Models	Human Studies	Reference(s)
Tracer Type	[U- ¹³ C]glucose, ¹³ C ₆ - glucose, [1- ¹³ C]glucose	[1- ¹³ C]glucose, U- (¹³ C ₆)-glucose	[7][8][9][10]
Fasting Duration	5-16 hours	Postabsorptive state	[1][7][10]
Priming Bolus Dose	0.4 - 0.6 mg/g body weight (intraperitoneal or intravenous)	1.1 μmol/kg (U-(¹³ C ₆)- glucose); 6 g ([1- ¹³ C]glucose)	[7][9][10]
Continuous Infusion Rate	0.012 - 0.2 mg/g/min (intravenous)	2.5 μmol/kg/hr (U- (¹³ C ₆)-glucose)	[7][9][11]
Infusion Duration	30 - 240 minutes	140 minutes - 6 hours	[7][9][10][12]
Blood Sampling Time Points	Baseline (0 min), and various time points up to 140 min post-infusion	Baseline (0 min), and various time points up to 140 min post- infusion	[7][9]

III. Experimental Protocols

This section outlines a generalized, detailed methodology for performing an in vivo Alpha-D-glucose-¹³C infusion study. Specific parameters should be optimized based on the research question, animal model, and available analytical instrumentation.

A. Subject Preparation

- Fasting: Subjects should be fasted for an appropriate duration to achieve a post-absorptive state. For mice, this is typically 5-16 hours.[1][7][10]
- Catheterization (for infusion): For conscious and unrestrained animal studies, surgical catheterization of a vessel (e.g., jugular vein) is often performed 5-7 days prior to the infusion study to allow for full recovery.[1] This minimizes stress during the experiment.[13] For



terminal studies in anesthetized animals, a catheter can be placed in a tail vein immediately before the infusion.[7][10]

B. Tracer Preparation

- Tracer Selection: Choose the appropriate ¹³C-labeled glucose based on the metabolic pathways of interest. [U-¹³C]glucose, where all six carbon atoms are labeled, is commonly used for broad metabolic screening.[7]
- Solution Preparation: Dissolve the ¹³C-glucose in sterile saline to the desired concentration for both the priming bolus and the continuous infusion solutions. Ensure the solutions are sterile and pyrogen-free.

C. Infusion Procedure

- Acclimatization: Allow the subject to acclimate to the experimental setup to minimize stress.
- Baseline Sampling: Collect a baseline blood sample (time 0) before starting the infusion.[9]
- Priming Bolus: Administer a priming bolus of ¹³C-glucose to rapidly increase the plasma enrichment of the tracer to a near-steady state level.[9] This can be done intravenously or intraperitoneally.[7]
- Continuous Infusion: Immediately following the bolus, begin the continuous infusion of ¹³C-glucose at a constant rate using a syringe pump.[7][9]
- Blood Sampling: Collect blood samples at predetermined time points during the infusion to monitor the isotopic enrichment of plasma glucose and metabolites.[9] The frequency of sampling will depend on the specific kinetics being studied.
- Tissue Collection (for preclinical studies): At the end of the infusion period, anesthetize the animal (if not already) and rapidly collect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[14]

D. Sample Processing and Analysis

• Plasma Separation: Centrifuge the collected blood samples to separate plasma.[14]

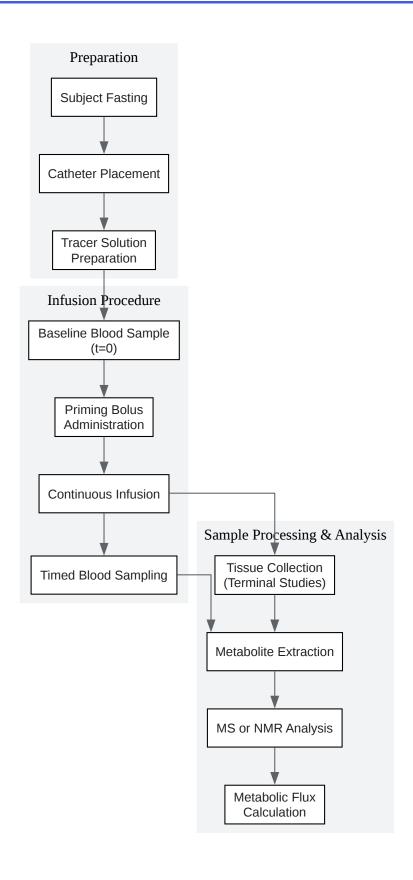


- Metabolite Extraction: Extract metabolites from plasma and pulverized tissues using appropriate solvent systems (e.g., methanol/acetonitrile/water mixtures).
- Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites are often derivatized to increase their volatility.
- Mass Spectrometry or NMR Analysis: Analyze the isotopic enrichment of glucose and downstream metabolites using mass spectrometry (GC-MS, LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]

IV. Visualizations

A. Experimental Workflow



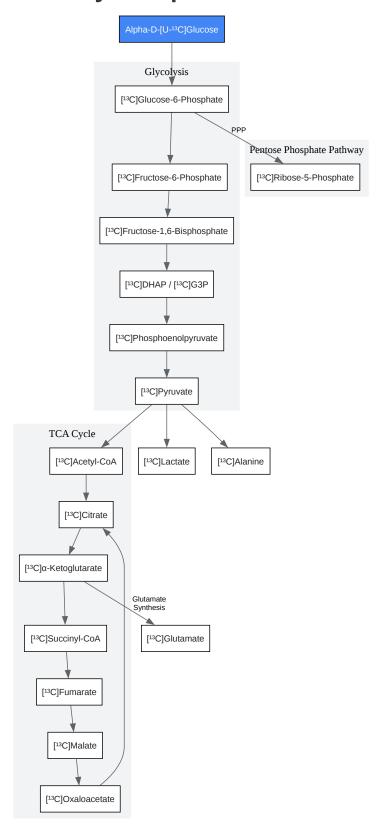


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Caption: Experimental workflow for in vivo ¹³C-glucose infusion.



B. Metabolic Pathway of Alpha-D-Glucose-13C



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Caption: Metabolic fate of ¹³C-glucose through central carbon metabolism.

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